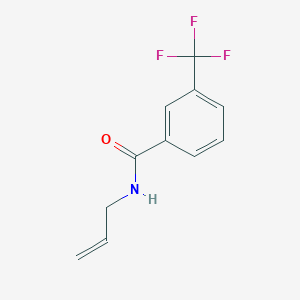

N-allyl-3-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

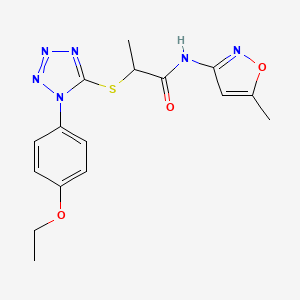

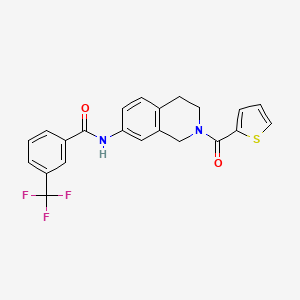

“N-allyl-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound that contains an allyl group (a carbon-carbon double bond with a single carbon branch), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a benzenecarboxamide group (a benzene ring attached to a carboxamide group). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the allyl group, the trifluoromethyl group, and the benzenecarboxamide group. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic properties of the benzene ring, potentially affecting its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties such as solubility and membrane permeability .Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

N-allyl-3-(trifluoromethyl)benzenecarboxamide: plays a significant role in photoredox catalysis , a process that has revolutionized organic synthesis. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of pharmaceuticals . Photoredox catalysis allows for the generation of trifluoromethyl radicals under visible light, enabling the introduction of this functional group into various molecular skeletons .

Development of Pharmaceuticals

The trifluoromethyl group is a common motif in many biologically active molecules. Its incorporation into drug molecules can often improve their efficacy and stabilityN-allyl-3-(trifluoromethyl)benzenecarboxamide can be utilized in the synthesis of new drug candidates, particularly in the design of molecules with enhanced pharmacokinetic properties .

Agrochemical Compound Synthesis

In the agrochemical industry, the trifluoromethyl group is valued for its ability to improve the activity and durability of compoundsN-allyl-3-(trifluoromethyl)benzenecarboxamide could be used in the synthesis of agrochemicals that require this group for their effectiveness .

Catalytic [3,3]-Sigmatropic Rearrangements

This compound can be involved in catalytic [3,3]-sigmatropic rearrangements, which are fundamental methods for building complex organic molecules. These rearrangements are crucial for forming carbon–carbon bonds and can be enhanced by the presence of the trifluoromethyl group .

Synthesis of Ketones with Gem-Difluoroalkene Units

N-allyl-3-(trifluoromethyl)benzenecarboxamide: can be used in chromium-catalyzed reductive allylic defluorinative acylation. This process allows for the efficient synthesis of various ketones bearing a gem-difluoroalkene unit, which are valuable in medicinal chemistry and materials science .

Enhancing Lipophilicity in Drug Design

The trifluoromethyl group’s ability to increase lipophilicity is particularly useful in drug design. Compounds like N-allyl-3-(trifluoromethyl)benzenecarboxamide can be used to modify the lipophilic properties of drug candidates, potentially improving their ability to cross cellular membranes and reach their targets .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-prop-2-enyl-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h2-5,7H,1,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRHUFZYXODFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(trifluoromethyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2883312.png)

![N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2883316.png)

![N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883317.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)

![(4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B2883322.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)

![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)

![N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2883333.png)